ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities.
Mechanism of Action
Target of Action
The primary targets of ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate Indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to interact with their targets, causing changes that result in their biological activity .
Biochemical Pathways
The exact biochemical pathways affected by This compound Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
The specific molecular and cellular effects of This compound It is known that indole derivatives have diverse biological activities and therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
Ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can bind to specific proteins, altering their function and influencing cellular processes. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and cell proliferation . This compound can influence gene expression by acting on transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonds and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it can inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation. Additionally, the compound can modulate the activity of metabolic enzymes, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for the compound’s interaction with its target biomolecules and the subsequent modulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific steps and conditions for synthesizing this compound may vary, but generally involve bromination, formylation, and esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using industrial-grade reagents and equipment. The process would also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the formyl group to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under conditions such as heating or using a catalyst.
Major Products
Oxidation: Ethyl 6-bromo-2-carboxy-5-hydroxy-1-methyl-1H-indole-3-carboxylate.
Reduction: Ethyl 6-bromo-2-hydroxymethyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: Another indole derivative with similar structural features.
Indole-3-carboxaldehyde derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 6-bromo-2-formyl-5-hydroxy-1-methylindole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c1-3-19-13(18)12-7-4-11(17)8(14)5-9(7)15(2)10(12)6-16/h4-6,17H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWWWAXKMWEVPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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